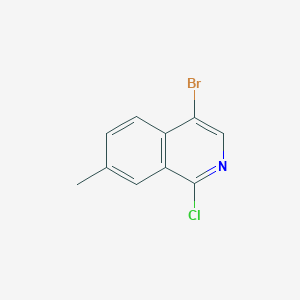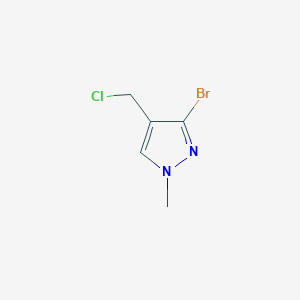
4-Bromo-1-chloro-7-methylisoquinoline
Vue d'ensemble
Description
4-Bromo-1-chloro-7-methylisoquinoline (BCMIQ) is an aromatic heterocyclic compound that has been used in a variety of scientific research applications. BCMIQ is of particular interest due to its unique chemical structure and potential to interact with biological systems. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions related to BCMIQ.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
BCMIQ serves as a key intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Its structure allows for the creation of complex molecules used in drug development, particularly for diseases where heterocycles play a therapeutic role .
Pharmaceutical Research
In pharmaceutical research, BCMIQ is utilized for the development of new drugs. Its molecular structure is conducive to modifications that can lead to the discovery of novel pharmacophores with potential therapeutic effects .
Organic Chemistry Studies
BCMIQ is used in organic chemistry studies to explore reaction mechanisms and synthetic pathways. Its reactivity with various reagents provides insights into the behavior of isoquinoline derivatives under different chemical conditions .
Material Science
The compound’s unique properties make it suitable for material science applications, where it can be used to synthesize new materials with specific electronic or photonic characteristics .
Biological Studies
BCMIQ’s structure is similar to many biologically active molecules, making it a valuable tool for studying biological pathways and processes. It can be used to mimic or interfere with natural biological systems .
Agricultural Chemistry
In agricultural chemistry, BCMIQ can be used to synthesize compounds that may serve as precursors for agrochemicals. These could include pesticides, herbicides, or growth regulators that help in crop protection and yield improvement .
Environmental Chemistry
Researchers can employ BCMIQ in environmental chemistry to develop sensors or indicators for environmental pollutants. Its reactivity can be harnessed to detect specific chemicals in the environment .
Chemical Education
BCMIQ can be used as a teaching aid in chemical education to demonstrate various chemical reactions and synthesis techniques. It provides a practical example of how theoretical knowledge is applied in real-world chemistry .
Propriétés
IUPAC Name |
4-bromo-1-chloro-7-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZBFEFWWHJZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)



![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)
![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)



![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1449070.png)



![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)